5-Bromo-3-(methylamino)picolinonitrile chemical structure and properties
5-Bromo-3-(methylamino)picolinonitrile chemical structure and properties
Topic: 5-Bromo-3-(methylamino)picolinonitrile: Chemical Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
5-Bromo-3-(methylamino)picolinonitrile (CAS: 2167619-52-3) is a high-value heterocyclic intermediate used extensively in medicinal chemistry. It serves as a critical "linchpin" scaffold for the synthesis of imidazo[4,5-b]pyridines , a privileged structure in kinase inhibitor discovery (e.g., PI3K, mTOR, and EGFR inhibitors). Its unique trisubstituted pyridine core offers three distinct vectors for chemical diversification: the 5-bromo position for cross-coupling (Suzuki/Buchwald), the 3-methylamino group for cyclization or derivatization, and the 2-cyano group as a precursor to amidines, amides, or fused heterocycles.
Chemical Identity & Structural Analysis
| Property | Data |
| IUPAC Name | 5-Bromo-3-(methylamino)pyridine-2-carbonitrile |
| CAS Number | 2167619-52-3 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| SMILES | CNc1cc(Br)cnc1C#N |
| Appearance | Light yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, MeOH; Low solubility in water |
| Melting Point | 132–135 °C (Typical for analogs; experimental verification recommended) |
Electronic Structure & Reactivity Profile
The molecule features a highly electron-deficient pyridine ring due to the electron-withdrawing nature of the nitrile (-CN) group at C2 and the inductive effect of the nitrogen heteroatom.
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C5-Bromine: The bromine atom is activated for palladium-catalyzed cross-coupling reactions. The electron-poor nature of the ring facilitates oxidative addition, making it an excellent substrate for Suzuki-Miyaura coupling.
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C3-Methylamino: The amino group acts as an electron bond donor (H-bond donor) and a nucleophile. Its proximity to the nitrile group (C2) is the defining feature that allows for rapid cyclization into fused bicyclic systems.
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C2-Nitrile: Strongly electron-withdrawing, it activates the ring for Nucleophilic Aromatic Substitution (SₙAr) at the C3 position during synthesis and serves as an electrophile for cyclization reactions.
Physicochemical Properties (In Silico)
| Parameter | Value | Interpretation |
| cLogP | ~2.02 | Moderate lipophilicity; good membrane permeability potential. |
| TPSA | 36.7 Ų | Low polar surface area, suggesting high blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 1 (NH) | Favorable for binding pocket interactions (e.g., kinase hinge regions). |
| H-Bond Acceptors | 3 (N-py, CN, NH) | Versatile interaction points for hydrogen bonding. |
| pKa (Calc) | ~2.5 (Pyridine N) | Weakly basic; likely uncharged at physiological pH (7.4). |
Synthetic Pathways
The most authoritative and scalable route to 5-Bromo-3-(methylamino)picolinonitrile avoids the harsh conditions of direct nitration/reduction. Instead, it utilizes Nucleophilic Aromatic Substitution (SₙAr) on a fluorinated precursor.
Protocol: SₙAr Displacement of 3-Fluoro-5-bromopicolinonitrile
Reaction Logic: The 2-cyano group activates the 3-position for nucleophilic attack. Fluorine is a superior leaving group to chlorine or bromine in SₙAr reactions on electron-deficient heterocycles due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
Step-by-Step Methodology:
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Reagents:
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Substrate: 3-Fluoro-5-bromopicolinonitrile (CAS 950670-18-5) [1].
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Nucleophile: Methylamine (2.0 M solution in THF or MeOH).
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Solvent: Anhydrous THF or DMF.
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Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (optional, to scavenge HF).
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Procedure:
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Dissolve 3-Fluoro-5-bromopicolinonitrile (1.0 equiv) in anhydrous THF (0.2 M concentration) under N₂ atmosphere.
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Cool the solution to 0 °C in an ice bath to control the exotherm.
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Add Methylamine solution (2.5 equiv) dropwise over 15 minutes.
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Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
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Observation: The starting material spot (higher R_f) should disappear, replaced by a fluorescent yellow product spot (lower R_f).
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Workup:
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Concentrate the reaction mixture under reduced pressure to remove excess methylamine and solvent.
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Resuspend the residue in EtOAc and wash with water (2x) and brine (1x).
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Dry over Na₂SO₄, filter, and concentrate.
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Purification:
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Recrystallize from EtOH or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the title compound as a light yellow solid.
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Reactivity & Applications in Drug Discovery
This intermediate is a "divergent point" in synthesis. It allows chemists to lock in the core scaffold before branching out to diverse analogs.
A. Synthesis of Imidazo[4,5-b]pyridines (Kinase Inhibitor Core)
The primary utility of this molecule is the formation of the imidazo[4,5-b]pyridine fused system. This scaffold mimics the purine ring of ATP, making it a "privileged structure" for ATP-competitive kinase inhibitors [2].
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Mechanism: The N-methyl group at C3 attacks an electrophile (e.g., an aldehyde or carboxylic acid derivative), followed by cyclization onto the C2-nitrile (often via an amidine intermediate).
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Target Classes: PI3K, mTOR, EGFR, and antibacterial targets (e.g., DNA gyrase B).
B. Palladium-Catalyzed Cross-Coupling
The C5-Bromine is sterically accessible and electronically activated for Suzuki-Miyaura coupling.
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Workflow: React 5-Bromo-3-(methylamino)picolinonitrile with Aryl-Boronic acids using Pd(dppf)Cl₂ and K₂CO₃ in Dioxane/Water.
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Result: Introduction of biaryl diversity elements essential for optimizing potency and metabolic stability (ADME).
Figure 1: Divergent synthetic utility of 5-Bromo-3-(methylamino)picolinonitrile.
Handling & Safety (SDS Summary)
Hazard Classification:
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Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Aminonitriles can liberate cyanide equivalents under metabolic or strong acidic conditions.
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Skin/Eye Irritation: Category 2.
Precautions:
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Engineering Controls: Always handle in a certified chemical fume hood.
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PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and lab coat.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.
References
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Shelke, R. N., et al. (2017).[2] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[2] Available at: [Link]
